SMI-16a is a thiazolidine-2,4-dione derivative that acts as a potent and selective inhibitor of the proto-oncogene serine/threonine-protein kinase Pim-2. [, , , , , , , ] Pim kinases are involved in cell survival, proliferation, and drug resistance in various cancers, including multiple myeloma. [, , , , , , , ] SMI-16a has been primarily studied for its anti-cancer properties, particularly in multiple myeloma models. [, , , , , , , ]
SMI-16a primarily exerts its effects by inhibiting the kinase activity of Pim-2. [, , , , , , , ] This inhibition disrupts downstream signaling pathways involved in cell survival, proliferation, and drug resistance. [, , , , , , , ] Specifically, SMI-16a has been shown to:
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.: 88847-11-4
CAS No.: 290299-12-6